molecular formula C7H8N4O B13309850 (2-Amino-[1,2,4]triazolo[1,5-A]pyridin-7-YL)methanol

(2-Amino-[1,2,4]triazolo[1,5-A]pyridin-7-YL)methanol

Katalognummer: B13309850
Molekulargewicht: 164.16 g/mol
InChI-Schlüssel: RGJQUYPNYKSPOY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Amino-[1,2,4]triazolo[1,5-A]pyridin-7-YL)methanol is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development. The presence of nitrogen atoms in the triazole and pyridine rings contributes to the compound’s reactivity and potential for forming hydrogen bonds, making it a valuable scaffold in pharmaceutical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-[1,2,4]triazolo[1,5-A]pyridin-7-YL)methanol can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide .

Industrial Production Methods

For industrial-scale production, the use of continuous flow reactors and microwave-assisted synthesis can be employed to enhance the efficiency and yield of the compound. These methods allow for better control over reaction conditions and scalability, making them suitable for large-scale manufacturing.

Analyse Chemischer Reaktionen

Types of Reactions

(2-Amino-[1,2,4]triazolo[1,5-A]pyridin-7-YL)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the hydroxyl group, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions include various substituted triazolopyridines, which can be further functionalized for specific applications in medicinal chemistry and material sciences.

Wissenschaftliche Forschungsanwendungen

(2-Amino-[1,2,4]triazolo[1,5-A]pyridin-7-YL)methanol has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of (2-Amino-[1,2,4]triazolo[1,5-A]pyridin-7-YL)methanol involves its interaction with specific molecular targets and pathways. For example, it has been shown to act as an inverse agonist for RORγt, an inhibitor of PHD-1, and a JAK1 and JAK2 inhibitor . These interactions result in the modulation of various signaling pathways, leading to its therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,2,4-Triazolo[1,5-A]pyrimidine: Another triazolopyridine derivative with similar biological activities.

    1,2,4-Triazolo[4,3-A]pyridine: Known for its use in the design of efficient light-emitting materials.

    1,2,4-Triazolo[1,5-A]pyridine: Used in drug design for its inhibitory effects on various enzymes.

Uniqueness

(2-Amino-[1,2,4]triazolo[1,5-A]pyridin-7-YL)methanol stands out due to its specific substitution pattern, which imparts unique reactivity and biological activity. Its ability to form hydrogen bonds and participate in various chemical reactions makes it a versatile compound in both medicinal chemistry and material sciences.

Eigenschaften

Molekularformel

C7H8N4O

Molekulargewicht

164.16 g/mol

IUPAC-Name

(2-amino-[1,2,4]triazolo[1,5-a]pyridin-7-yl)methanol

InChI

InChI=1S/C7H8N4O/c8-7-9-6-3-5(4-12)1-2-11(6)10-7/h1-3,12H,4H2,(H2,8,10)

InChI-Schlüssel

RGJQUYPNYKSPOY-UHFFFAOYSA-N

Kanonische SMILES

C1=CN2C(=NC(=N2)N)C=C1CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.